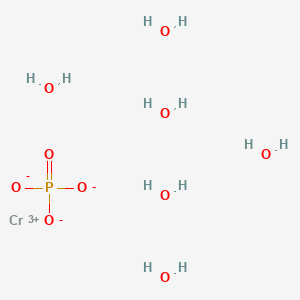

Chromium o-phosphate,hydrous

説明

BenchChem offers high-quality Chromium o-phosphate,hydrous suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium o-phosphate,hydrous including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

chromium(3+);phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P.6H2O/c;1-5(2,3)4;;;;;;/h;(H3,1,2,3,4);6*1H2/q+3;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQFEEVQWAPQNP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH12O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721556 | |

| Record name | Chromium(3+) phosphate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13475-98-4 | |

| Record name | Chromium(3+) phosphate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Hydrous Chromium Orthophosphate

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing material science and therapeutics, this guide serves as a comprehensive exploration of hydrous chromium orthophosphate (CrPO₄·nH₂O). This inorganic compound, while known in industrial applications, possesses a unique combination of properties—notably its aqueous insolubility and distinct thermal behavior—that merit closer examination for specialized applications. This document moves beyond a simple recitation of facts, instead providing a foundational understanding of its synthesis, characterization, and the critical properties that govern its behavior. Our objective is to equip you with the technical knowledge and methodological rigor required to evaluate and potentially harness this material for novel applications.

Synthesis and Material Preparation: From Hydrated Crystals to Amorphous Powders

The properties of chromium orthophosphate are intrinsically linked to its hydration state and crystallinity, which are dictated by the synthesis and subsequent processing steps. The most commonly studied form is the crystalline hexahydrate, CrPO₄·6H₂O, a violet solid that serves as the precursor for other phases.[1][2][3] Understanding its preparation is the logical starting point for any rigorous investigation.

Causality in Synthesis: Why a Redox Reaction?

The synthesis of the hexahydrate typically employs a redox reaction involving the reduction of chromium(VI) to the more stable chromium(III) oxidation state in the presence of orthophosphoric acid.[1][4] This approach is favored for its ability to produce a well-defined crystalline product. The choice of reducing agent, such as ethanol, and the careful control of temperature are critical variables that influence nucleation and crystal growth, thereby determining the purity and morphology of the final product.

Experimental Protocol 1: Synthesis of Crystalline Chromium(III) Orthophosphate Hexahydrate (CrPO₄·6H₂O)

This protocol is a self-validating system; successful synthesis will yield a characteristic violet precipitate, which can be confirmed via the characterization methods outlined in Section 3.

Objective: To synthesize crystalline CrPO₄·6H₂O via the reduction of chromium trioxide.

Materials:

-

Chromium trioxide (CrO₃)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Ethanol (95%)

-

Deionized water

-

Reaction vessel with temperature control and magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Methodology:

-

Preparation of Precursor Solution: In a well-ventilated fume hood, dissolve chromium trioxide (CrO₃) in a minimal amount of deionized water within the reaction vessel. Add orthophosphoric acid (H₃PO₄) to this solution. The molar ratio should be carefully controlled to ensure complete reaction.

-

Controlled Reduction: Cool the reaction vessel to a temperature between -24°C and 80°C.[1] A common laboratory practice is to maintain the temperature below 10°C to manage the exothermic nature of the reaction.

-

Addition of Reducing Agent: Slowly add ethanol dropwise to the stirred solution. The solution will change color as Cr(VI) is reduced to Cr(III), culminating in the formation of a violet precipitate of CrPO₄·6H₂O.

-

Precipitation and Aging: Continue stirring for several hours to ensure the reaction goes to completion and to allow for crystal growth (aging).

-

Isolation and Purification: Isolate the violet solid product by vacuum filtration. Wash the precipitate multiple times with deionized water to remove any unreacted starting materials or soluble byproducts, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the product under vacuum or in a low-temperature oven (not exceeding 40°C) to prevent premature dehydration. The final product is a stable, violet crystalline powder.

Caption: Workflow for the synthesis of crystalline CrPO₄·6H₂O.

Structural and Physicochemical Properties: A Tale of Two Phases

Hydrous chromium orthophosphate is not a single entity but a family of materials whose properties are dictated by their water content and crystalline structure.

Crystalline vs. Amorphous States

The as-synthesized hexahydrate (CrPO₄·6H₂O) is the only known stable crystalline hydrate.[2][3] It is a violet, platy material with a monoclinic crystal structure.[1][5] Upon heating, a critical transformation occurs. At approximately 130°C, the hexahydrate undergoes dehydration, losing its crystalline structure to become an amorphous, dark brown material.[2][3] This amorphous phase retains some water up to much higher temperatures (around 800°C).[2][3] This transition is fundamental, as the loss of crystallinity dramatically alters the material's physical and chemical properties.

At significantly higher temperatures (above 970°C), this amorphous material can recrystallize into one of two anhydrous orthorhombic polymorphs, α-CrPO₄ or β-CrPO₄.[1][2]

Core Physicochemical Data

The following table summarizes the key quantitative properties of the common forms of chromium orthophosphate, compiled from various authoritative sources.

| Property | CrPO₄·6H₂O (Hexahydrate) | CrPO₄ (Anhydrous) |

| Chemical Formula | CrPO₄·6H₂O | CrPO₄ |

| Molar Mass | ~255.06 g/mol [6] | 146.97 g/mol [1] |

| Appearance | Violet crystalline solid[1][2] | Green or gray-brown powder[1][7] |

| Crystal System | Monoclinic[1][5] | Orthorhombic (α and β forms)[1] |

| Density | Data not consistently reported | ~4.24 g/cm³[1][5] |

| Solubility in Water | Generally considered insoluble[1][4][8] | Insoluble[5] |

| Solubility in Other Solvents | Soluble in acids[6][9] | Soluble in acids[9] |

| Decomposition/Melting Point | Decomposes ~130°C to amorphous[2][3] | ~1907°C[1][5] |

Solubility: A Defining Characteristic

The insolubility of chromium orthophosphate in water is one of its most defining features. While often cited as "insoluble," it is more accurate to state that a minuscule amount may dissolve and dissociate into chromium(III) and phosphate ions.[8] For all practical purposes in aqueous environments, it behaves as a stable, solid phase.[1][8] This property is paramount for applications requiring a non-leaching, persistent solid phase, such as in coatings or as a potential inert carrier.[1][7] Conversely, its solubility in acidic solutions indicates a susceptibility to degradation in low-pH environments.[6]

Core Characterization Methodologies: Validating Material Identity and Behavior

To ensure the integrity of any research or development involving chromium orthophosphate, a suite of characterization techniques must be employed. These methods provide a self-validating system to confirm the synthesis outcome and understand the material's transformations.

Thermal Analysis (DTA/TGA): Unveiling Thermal Transitions

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are indispensable for studying hydrous chromium orthophosphate.

-

Expertise: TGA precisely measures mass loss as a function of temperature, allowing for the quantification of water molecules lost during dehydration. DTA detects endothermic and exothermic events. The large endothermic peak observed for CrPO₄·6H₂O around 130°C is the characteristic signature of the loss of crystalline water and the simultaneous collapse of the crystal lattice into an amorphous phase.[2][3]

-

Trustworthiness: This technique provides a direct, quantitative measure of the material's hydration state and thermal stability. A TGA curve showing a mass loss corresponding to six water molecules, coupled with a DTA endotherm at ~130°C, provides high confidence in the identification of CrPO₄·6H₂O.

Experimental Protocol 2: Thermal Analysis of CrPO₄·6H₂O

Objective: To determine the dehydration profile and thermal stability of synthesized CrPO₄·6H₂O.

Instrumentation: Simultaneous TGA/DTA instrument.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the dried CrPO₄·6H₂O powder into an alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to 1200°C at a controlled rate (e.g., 10-12°C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DTA curve for endothermic or exothermic peaks. Correlate the mass loss with the theoretical water content and the DTA peaks with phase transitions (dehydration, recrystallization).

X-ray Diffraction (XRD): The Fingerprint of Crystallinity

XRD is the definitive technique for distinguishing between the crystalline hexahydrate, the amorphous dehydrated intermediate, and the recrystallized anhydrous forms.

-

Expertise: Crystalline materials produce sharp diffraction peaks at specific angles, which are characteristic of their crystal lattice. Amorphous materials lack long-range order and thus produce only broad, diffuse scattering halos.

-

Trustworthiness: An XRD pattern showing sharp peaks confirms the crystalline nature of the as-synthesized hexahydrate. The disappearance of these peaks and the appearance of a broad halo after heating above 130°C provides unequivocal evidence of the transition to an amorphous state.[2][3] The emergence of new, sharp peaks at higher temperatures confirms recrystallization into the anhydrous phases.

Caption: Relationship between synthesis, thermal treatment, and material phase as validated by XRD and DTA.

Considerations for Drug Development and Biomedical Applications

While the bulk of established applications for chromium orthophosphate are industrial (e.g., pigments, catalysts), its properties warrant a cautious but considered evaluation for biomedical roles.[1][7]

The Duality of Chromium: Biocompatibility and Toxicity

The primary hurdle for any in-vivo application is toxicity. Chromium exists in multiple oxidation states, with chromium(VI) being a known carcinogen and chromium(III) being an essential trace element for glucose metabolism.[4] Chromium orthophosphate contains the more stable Cr(III) ion.

However, its insolubility does not guarantee biological inertness. Studies have shown that macrophage cells can engulf (phagocytize) particles of chromium(III) phosphate.[1] Inside the cell's acidic lysosomal compartments, a slow release of Cr³⁺ ions can occur.[1] This localized increase in Cr³⁺ can lead to oxidative stress and toxicity by interfering with essential metal-dependent proteins.[1]

Implication for Drug Development:

-

Any consideration of CrPO₄ as a drug carrier or implant coating must be accompanied by exhaustive leaching and cytotoxicity studies under physiologically relevant acidic conditions.

-

The particle size and surface chemistry will be critical factors, as they influence the rate of phagocytosis and subsequent intracellular dissolution.

Potential as an Inert Carrier

The very property that poses a toxicological challenge—slow dissolution in acidic environments—could theoretically be harnessed. Its insolubility at neutral pH makes it a candidate for a carrier system where the payload is protected until the carrier reaches an acidic microenvironment, such as within a tumor or an endosome. Historically, its insolubility was the reason for its consideration in radioactive medicine, where radioactive phosphorus could be incorporated into the structure for localized radiotherapy.[2][3]

Conclusion and Future Outlook

Hydrous chromium orthophosphate, particularly the hexahydrate, is a material defined by its distinct phases and transitions. Its synthesis is straightforward, but its transformation upon heating into an amorphous and then a crystalline anhydrous phase is a complex process that fundamentally alters its properties. Its insolubility in water and solubility in acid are key characteristics that have defined its industrial use and present both opportunities and significant challenges for biomedical applications.

For the drug development professional, this material should be approached with a healthy dose of scientific skepticism. The toxicity concerns related to intracellular dissolution are non-trivial and must be the primary focus of any investigation. Future research should concentrate on controlling particle size, exploring surface modifications to mitigate cellular uptake and cytotoxicity, and conducting rigorous biocompatibility assessments before any advanced therapeutic application can be seriously considered.

References

-

Wikipedia. (n.d.). Chromium(III) phosphate. Retrieved from [Link]

- Google Patents. (n.d.). CN103274382A - Preparation method of chromium phosphate.

-

National Bureau of Standards. (1954). Crystal Forms of Chromium Orthophosphate. Journal of Research of the National Bureau of Standards, 53(4). Retrieved from [Link]

-

ChemBK. (2024). Chromic Phosphate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Crystal forms of chromium orthophosphate. Retrieved from [Link]

-

ChemBK. (2024). Phosphoric acid chromium (III) salt. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Chemical preparation, thermal behavior and ir studies of the new chromium diphosphate hydrate and crystal structure of its corresponding anhydrous. Retrieved from [Link]

-

PubChem. (n.d.). Chromium phosphate (CrPO4). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Chromium. Retrieved from [Link]

-

YouTube. (2022). How to Write the Equation for CrPO4 + H2O. Retrieved from [Link]

-

ScienceDirect. (2009). Synthesis of mesoporous chromium phosphates via solid-state reaction at low temperature. Retrieved from [Link]

-

American Elements. (n.d.). Chromium Phosphate. Retrieved from [Link]

-

Technology Networks. (n.d.). Analysis of Orthophosphate, Nitrate Nitrogen, and Hexavalent Chromium in Water Samples Using the Shimadzu UV-1280 Spectrophotometer. Retrieved from [Link]

-

Chemsrc. (2025). chromium(III) phosphate. Retrieved from [Link]

-

Haz-Map. (n.d.). Chromium(III) phosphate - Hazardous Agents. Retrieved from [Link]

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. americanelements.com [americanelements.com]

- 6. chembk.com [chembk.com]

- 7. Chromium(III) phosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. youtube.com [youtube.com]

- 9. chromium(III) phosphate | CAS#:7789-04-0 | Chemsrc [chemsrc.com]

synthesis and characterization of chromium phosphate hydrate

An In-Depth Technical Guide to the Synthesis and Characterization of Chromium Phosphate Hydrate

Executive Summary

Chromium (III) phosphate hydrate, with the general formula CrPO₄·(H₂O)n, is an inorganic compound of significant interest across various scientific and industrial domains, including catalysis, anti-corrosion coatings, and potentially in biomedical applications.[1] The properties of chromium phosphate are intrinsically linked to its hydration state (where n can be 0, 4, or 6), crystal structure, and morphology.[1] For instance, the anhydrous form (CrPO₄) is green, while the fully hydrated hexahydrate form (CrPO₄·6H₂O) is typically violet.[1] This variability necessitates precise control over synthesis and rigorous characterization to ensure the material is fit for its intended purpose. This guide provides a detailed exploration of established and advanced methods for the synthesis of chromium phosphate hydrate, coupled with a comprehensive overview of the essential characterization techniques required to validate its physicochemical properties. It is designed for researchers, chemists, and materials scientists who require a practical, in-depth understanding of this versatile compound.

Synthesis Methodologies: A Comparative Overview

The selection of a synthesis method is a critical decision that dictates the final properties of the chromium phosphate hydrate. The choice depends on the desired outcome, whether it be a specific hydration state, a crystalline powder, a textured film, or a high-surface-area mesoporous material. Below, we detail several field-proven protocols, explaining the causality behind the experimental choices.

Method 1: Aqueous Precipitation via Redox Reaction

This is a common and effective method for producing the crystalline hexahydrate form, CrPO₄·6H₂O. The core principle involves the reduction of hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺) in the presence of phosphate ions.

Causality: The use of a reducing agent like ethanol is crucial for converting the highly soluble and toxic Cr⁶⁺ (from CrO₃) into the more stable Cr³⁺ state, which can then precipitate with phosphate ions. The temperature range of -24 °C to +80 °C allows for control over the reaction kinetics and crystal growth, influencing the final particle size and crystallinity.[1]

Experimental Protocol: Synthesis of CrPO₄·6H₂O

-

Preparation of Precursors:

-

Prepare an aqueous solution of orthophosphoric acid (H₃PO₄).

-

Separately, carefully dissolve chromium trioxide (CrO₃) in water to form a chromic acid solution. Caution: CrO₃ is a strong oxidizer and is toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, combine the orthophosphoric acid solution with ethanol.

-

Begin vigorous stirring and cool the mixture to the desired reaction temperature (e.g., 4 °C for slower crystallization).

-

-

Redox Reaction and Precipitation:

-

Slowly add the chromium trioxide solution dropwise to the ethanol-phosphoric acid mixture. The addition rate should be carefully controlled to manage the exothermic reaction.

-

A color change from orange/red (Cr⁶⁺) to green/violet (Cr³⁺) will be observed as the reduction proceeds.

-

Continue stirring for several hours (e.g., 4-6 hours) at the set temperature to ensure the reaction goes to completion and to allow for crystal growth.

-

-

Product Isolation and Purification:

-

Collect the resulting violet precipitate by vacuum filtration.

-

Wash the solid product repeatedly with deionized water to remove any unreacted precursors and byproducts.

-

Follow with a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the purified CrPO₄·6H₂O product in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent the loss of hydration water.

-

Method 2: Ion Exchange for Diphosphate Hydrate Synthesis

This method is employed to synthesize a different stoichiometry, specifically chromium diphosphate hydrate (Cr₄(P₂O₇)₃·28H₂O), and demonstrates the versatility of precursor selection.

Causality: The key to this synthesis is the in-situ generation of diphosphoric acid (H₄P₂O₇) from its sodium salt using an ion-exchange resin.[2] This provides a pure acidic precursor that reacts directly with a chromium source like chromium carbonate. The slow evaporation at room temperature promotes the formation of a well-defined polycrystalline product.[2]

Experimental Protocol: Synthesis of Cr₄(P₂O₇)₃·28H₂O

-

Preparation of Diphosphoric Acid:

-

Prepare an aqueous solution of sodium diphosphate (Na₄P₂O₇).

-

Pass this solution through a column packed with a strong acid cation-exchange resin (e.g., Amberlite IR 120). The resin exchanges Na⁺ ions for H⁺ ions, yielding a dilute solution of diphosphoric acid.[2]

-

-

Reaction:

-

Slowly add the freshly prepared diphosphoric acid solution to an aqueous slurry of chromium carbonate (Cr₂(CO₃)₃).

-

The reaction will proceed with the evolution of carbon dioxide gas, as described by the equation: 3H₄P₂O₇ + 4Cr₂(CO₃)₃ + 22H₂O → Cr₄(P₂O₇)₃·28H₂O + 4CO₂.[2]

-

-

Crystallization and Isolation:

-

Allow the resulting solution to slowly evaporate at ambient temperature over several days or weeks.

-

Polycrystalline samples of Cr₄(P₂O₇)₃·28H₂O will form and can be collected.[2]

-

Method 3: Solid-State Synthesis of Mesoporous Chromium Phosphate

For applications requiring high surface area, such as catalysis, a solid-state reaction at low temperature (SSRLT) can be used to create a mesoporous structure.

Causality: This solvent-free method utilizes a surfactant template, such as cetyltrimethyl ammonium bromide (CTAB), to direct the formation of an ordered porous structure.[3] The solid reactants are mixed and heated to a relatively low temperature (e.g., 353 K), allowing the reaction to proceed while the surfactant template organizes the forming chromium phosphate into a mesophase. Subsequent removal of the template (typically by calcination) leaves behind a high-surface-area porous material.[3]

Comparative Summary of Synthesis Methods

| Method | Primary Reactants | Key Conditions | Product Form | Primary Advantage |

| Aqueous Precipitation | Chromium trioxide, Ethanol, Phosphoric acid[1] | Low temperature (-24 to 80 °C)[1] | Crystalline CrPO₄·6H₂O powder | Well-established, yields crystalline hexahydrate. |

| Ion Exchange | Chromium carbonate, Sodium diphosphate[2] | Ion-exchange resin, Slow evaporation[2] | Polycrystalline Cr₄(P₂O₇)₃·28H₂O | Produces specific diphosphate hydrate stoichiometry. |

| Film Deposition | Chromium nitrate, Diammonium phosphate[1] | Ammonia vapor catalyst, Sealed chamber[1] | Textured thin film | Control over material form for coating applications. |

| Solid-State Reaction | Chromium/Phosphate precursors, Surfactant[3] | Solvent-free, Low temperature (353 K)[3] | Mesoporous powder | High surface area and ordered porosity. |

General Synthesis Workflow

The logical flow from precursor selection to the final characterized product is crucial for reproducible synthesis.

Caption: Generalized workflow for the synthesis of chromium phosphate hydrate.

Physicochemical Characterization: A Self-Validating System

Thorough characterization is non-negotiable for confirming the identity, purity, and physical properties of the synthesized material. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

X-Ray Diffraction (XRD)

Purpose: XRD is the primary technique for determining the crystalline nature of the material. It provides definitive information on the crystal structure, phase identity, and purity. An amorphous material will produce a broad hump, whereas a crystalline material will yield a series of sharp peaks at specific diffraction angles (2θ).[4]

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: Finely grind a small amount of the dried chromium phosphate hydrate powder to ensure random orientation of the crystallites.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition:

-

Data Analysis: Compare the resulting diffractogram to standard patterns from databases (e.g., JCPDS/ICDD) to identify the crystalline phase(s) present. For new materials, the pattern can be indexed to determine the unit cell parameters.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: FTIR spectroscopy identifies the chemical bonds present in the sample by measuring the absorption of infrared radiation. For chromium phosphate hydrate, it is essential for confirming the presence of both phosphate (PO₄³⁻) anions and water (H₂O) molecules.

Key FTIR Absorption Bands for Phosphate Hydrates

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~3400 (broad) | O-H stretching | Confirms presence of water of hydration. | [2] |

| ~1630 | H-O-H bending (δHOH) | Confirms presence of molecular water. | [2] |

| ~1100-1000 (strong) | P-O stretching (ν₃) | Characteristic of the phosphate group. | [5] |

| ~900-600 | P-O vibrations | Further fingerprinting of the phosphate anion. | [6] |

| < 600 | O-P-O bending (ν₄) | Confirms the tetrahedral phosphate structure. | [5] |

Thermal Analysis (TGA/DTA)

Purpose: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is the most direct method for quantifying the water content and determining the thermal stability of the hydrate. Differential Thermal Analysis (DTA), often performed concurrently, measures temperature differences between the sample and a reference, revealing exothermic or endothermic transitions like crystallization or decomposition.

Insights: The TGA thermogram of a hydrate will show distinct mass loss steps corresponding to dehydration. For CrPO₄·6H₂O, a major mass loss event occurs around 130 °C, signifying the breakdown of the crystalline hydrate structure into an amorphous material.[4] More complex hydrates, like Cr₄(P₂O₇)₃·28H₂O, can exhibit multiple dehydration steps at different temperatures.[2]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a TGA crucible (e.g., platinum or alumina).[2]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.

-

Program the temperature profile, for example, heating from room temperature to 600 °C at a constant rate (e.g., 10 °C/min).[2]

-

-

Data Analysis: Analyze the resulting TGA curve. The percentage mass loss at each step can be used to calculate the number of water molecules lost, confirming the hydration state.

Electron Microscopy (SEM/EDS)

Purpose: Scanning Electron Microscopy (SEM) provides high-magnification images of the sample's surface, revealing its morphology (e.g., particle shape, size, and aggregation).[7] When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it also provides elemental analysis, confirming the presence of chromium, phosphorus, and oxygen and allowing for a semi-quantitative assessment of their ratios.[3][7]

Integrated Characterization Workflow

No single technique is sufficient. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous identification of the synthesized material.

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of calcium phosphate and its relation to Cr(VI) adsorption properties [scielo.org.mx]

An In-Depth Technical Guide to the Structural Elucidation of Chromium(III) Phosphate Tetrahydrate (CrPO₄·4H₂O)

A Note to the Researcher: The crystal structure of chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O) has not been definitively determined and reported in publicly accessible scientific literature. This guide, therefore, serves as a comprehensive roadmap for its structural characterization, providing field-proven insights and methodologies based on the analysis of related chromium phosphate compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to successfully synthesize and elucidate the crystal structure of this compound.

Introduction to Chromium(III) Phosphates

Chromium(III) phosphate, with the general formula CrPO₄·(H₂O)n, exists in various hydration states, most notably as the anhydrous form (CrPO₄), a tetrahydrate (CrPO₄·4H₂O), and a hexahydrate (CrPO₄·6H₂O).[1] These compounds are deeply colored solids, with the anhydrous form being green and the hexahydrate appearing violet.[1] While the crystal structures of the anhydrous α- and β-isomorphs of CrPO₄ have been well-characterized, the detailed atomic arrangement within the tetrahydrate remains unknown.[1] Understanding the crystal structure of CrPO₄·4H₂O is crucial as the arrangement of atoms and the role of the water molecules dictate its physical and chemical properties, which are relevant for its applications in catalysis, as an anti-corrosive pigment, and potentially in drug delivery systems.[1]

This technical guide will provide a proposed methodology for the synthesis of CrPO₄·4H₂O and a comprehensive workflow for its structural characterization using modern analytical techniques. By leveraging the known structures of related chromium phosphates, we can anticipate the key structural features and design experiments to reveal them.

Synthesis of Chromium(III) Phosphate Hydrates: A Proposed Protocol for CrPO₄·4H₂O

Proposed Experimental Protocol for the Synthesis of CrPO₄·4H₂O:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve chromium trioxide (CrO₃) in a stoichiometric amount of 85% orthophosphoric acid (H₃PO₄).

-

Reduction: Slowly add ethanol to the solution while maintaining a constant temperature. The temperature is a critical parameter; for the hexahydrate, a range of -24 °C to +80 °C is reported.[1][2] To target the tetrahydrate, a systematic variation of the reaction temperature within this range is recommended.

-

Crystallization: After the reaction is complete, the resulting solution should be cooled slowly to induce crystallization. The rate of cooling and the final temperature will influence the hydration state of the resulting chromium phosphate crystals. It is hypothesized that a higher crystallization temperature might favor the formation of the tetrahydrate over the hexahydrate.

-

Isolation and Purification: The precipitated crystals should be isolated by filtration, washed with deionized water to remove any unreacted starting materials, and then washed with a solvent like ethanol to facilitate drying.

-

Drying: The crystals should be dried under controlled conditions (e.g., in a desiccator over a mild drying agent) to prevent further dehydration or hydration.

Structural Characterization: A Proposed Workflow

The definitive determination of the crystal structure of CrPO₄·4H₂O requires a multi-faceted approach employing various analytical techniques.

X-ray Diffraction (XRD): The Cornerstone of Structure Determination

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] Both single-crystal and powder XRD methods would be invaluable in the study of CrPO₄·4H₂O.

If suitable single crystals can be grown, SC-XRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of the molecule.[3][6]

Proposed Experimental Protocol for SC-XRD:

-

Crystal Selection and Mounting: A well-formed, single crystal of CrPO₄·4H₂O (typically 30-300 microns in size) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.[3][6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms. This initial model is then refined to best fit the experimental data.

PXRD is essential for phase identification and can also be used for structure determination, especially if single crystals are not available.[4][7][8]

Proposed Experimental Protocol for PXRD:

-

Sample Preparation: A finely ground powder of the synthesized CrPO₄·4H₂O is prepared to ensure random orientation of the crystallites.[4]

-

Data Collection: The powder sample is placed in a sample holder in a powder X-ray diffractometer. The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.[7]

-

Data Analysis: The resulting diffraction pattern serves as a "fingerprint" of the crystalline phase. The peak positions can be used to determine the unit cell parameters. For structure determination from powder data, advanced techniques like Rietveld refinement can be employed.[4][7]

Caption: Proposed experimental workflow for the structural elucidation of CrPO₄·4H₂O.

Spectroscopic Analysis: Probing Molecular Vibrations

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[9] In the case of CrPO₄·4H₂O, these techniques would be crucial for identifying the phosphate (PO₄³⁻) and water (H₂O) functional groups and understanding their local chemical environment.

Expected Vibrational Modes:

-

Phosphate (PO₄³⁻) Vibrations: The free phosphate ion has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄). In a crystal lattice, the symmetry of the phosphate group may be lowered, leading to the appearance of additional bands and shifts in the vibrational frequencies.[10] The symmetric stretching mode (ν₁) is typically observed as a strong band in the Raman spectrum around 940-1000 cm⁻¹.[10][11] The antisymmetric stretching mode (ν₃) appears as a strong band in the infrared spectrum around 1000-1100 cm⁻¹.[10]

-

Water (H₂O) Vibrations: The water molecules will exhibit stretching and bending vibrations. The O-H stretching vibrations are typically observed in the region of 3000-3600 cm⁻¹, and their position and shape can provide information about the strength of hydrogen bonding within the crystal structure.[10] The H-O-H bending vibration is expected around 1600-1650 cm⁻¹.

Thermal Analysis: Understanding Dehydration and Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the thermal stability of CrPO₄·4H₂O and for quantifying the number of water molecules in the crystal lattice.

Proposed Experimental Protocol for TGA/DSC:

-

Sample Preparation: A small, accurately weighed amount of the CrPO₄·4H₂O sample is placed in a TGA/DSC pan.

-

Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[12] The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample.

-

Data Analysis: The TGA curve will show distinct mass loss steps corresponding to the dehydration of the crystal. The temperature and magnitude of these steps will reveal the number of water molecules and their relative binding energies within the crystal structure. The DSC curve will show endothermic or exothermic peaks associated with phase transitions, such as dehydration and decomposition.

Known Crystal Structures of Related Chromium Phosphates

The known crystal structures of anhydrous CrPO₄ provide a valuable reference for what can be expected in the hydrated forms.

α-CrPO₄

The α-isoform of CrPO₄ is orthorhombic with the space group Imma.[1] Its structure consists of an infinite network of linked CrO₆ octahedra and PO₄ tetrahedra that share common edges.[1] This arrangement leads to strong Cr-O-Cr magnetic superexchange linkages, resulting in antiferromagnetic behavior at low temperatures.[1]

β-CrPO₄

The β-isoform of CrPO₄ is also orthorhombic, but with the space group Cmcm.[1] Its structure is characterized by infinite chains of trans edge-sharing CrO₆ octahedra that run parallel to the c-axis and are linked by PO₄ tetrahedra.[1]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| α-CrPO₄ | Orthorhombic | Imma | 10.380 | 12.845 | 6.278 |

| β-CrPO₄ | Orthorhombic | Cmcm | 5.165 | 7.750 | 6.131 |

Table 1: Crystallographic data for the anhydrous isomorphs of CrPO₄.[1]

Discussion and Future Outlook

The definitive determination of the crystal structure of CrPO₄·4H₂O is a critical next step in understanding the properties and potential applications of this material. The proposed workflow, combining synthesis, X-ray diffraction, spectroscopy, and thermal analysis, provides a robust framework for achieving this goal.

Key questions to be answered by the structural determination include:

-

What is the coordination environment of the Cr³⁺ ion?

-

How are the CrO₆ octahedra and PO₄ tetrahedra linked together?

-

What are the roles of the four water molecules in the crystal structure? Are they coordinated to the chromium ion or are they lattice water molecules?

-

What is the nature and extent of the hydrogen bonding network?

Answering these questions will not only provide fundamental crystallographic data but will also enable a deeper understanding of the structure-property relationships in the broader family of hydrated metal phosphates. This knowledge is essential for the rational design of new materials with tailored properties for applications in catalysis, materials science, and pharmaceuticals.

References

-

Chromium(III) phosphate. In Wikipedia. Retrieved from [Link]

-

The crystal structures of (a) α-CrPO4, (b) yakubovichite and (c)... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

-

Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Retrieved from [Link]

-

Introduction to X-ray Powder Diffraction Analysis. (n.d.). Retrieved from [Link]

-

Chromium(III) phosphate - Wikiwand. (n.d.). Retrieved from [Link]

-

X-ray Powder Diffraction (XRD). (2018, June 15). Retrieved from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Retrieved from [Link]

-

Crystal Chemistry of a New Mineral-like Phosphate Na6.9Ni2+0.9V3+4.3Al0.8(PO4)8(H2O)2 in the Series of α-CrPO4 Derivatives. (2024, December 24). Retrieved from [Link]

-

Crystal Chemistry of a New Mineral-like Phosphate Na6.9Ni0.9V4.3Al0.8(PO4)8(H2O)2 in the Series of α-CrPO4 Derivatives. (2024, December 21). Retrieved from [Link]

-

Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). Retrieved from [Link]

-

Preparing a Single-Crystal X-ray Diffraction Scan. (2020, January 28). Retrieved from [Link]

-

FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites. (n.d.). Retrieved from [Link]

-

Vibrational spectroscopic characterization of the phosphate mineral hureaulite. (n.d.). Retrieved from [Link]

-

Structure of phosphate and iron-phosphate glasses by DFT calculations and FTIR/Raman spectroscopy | Request PDF. (n.d.). Retrieved from [Link]

-

Experimental Procedure. (n.d.). Retrieved from [Link]

-

An IR., T.G. and D.T.A. study of some hydrated metal phosphates. (n.d.). Retrieved from [Link]

-

FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites. (n.d.). Retrieved from [Link]

-

Structural and Spectroscopic Studies of NaCuCr2(PO4)3: A Noncentrosymmetric Phosphate Belonging to the α-CrPO4-Type Compounds. (2021, May 21). Retrieved from [Link]

-

Fourier transform Raman spectroscopy of synthetic and biological calcium phosphates. (n.d.). Retrieved from [Link]

-

CHROMIUM (III) PHOSPHATE HEXAHYDRATE(CAS# 7789-04-0 ). (n.d.). Retrieved from [Link]

-

Synthesis of esoporous chromium phosphates via solid-state reaction at low temperature. (2025, August 7). Retrieved from [Link]

-

Obtaining of chromium(III) phosphates(V) in the solid-state and their thermal stability. (2007, April 11). Retrieved from [Link]

-

Mária Földvári Handbook of thermogravimetric system of minerals and its use in geological practice. (n.d.). Retrieved from [Link]

-

Chromic Phosphate. (2024, April 10). Retrieved from [Link]

-

Iron Nanoparticles Derived from Olive Mill Wastewater for Sustainable Soil Remediation. (n.d.). Retrieved from [Link]

-

mp-558497. (n.d.). Retrieved from [Link]

-

"SYNTHESIS, CHARACTERIZATION, AND THERMAL INVESTIGATION OF METAL PHOSPH". (2022, April 27). Retrieved from [Link]

-

Formation of Chromium(III) Phosphate Complexes from Tris(methylmalonato)- chromate(III) Anion & Orthophosphoric Acid. (n.d.). Retrieved from [Link]

-

The principal building units in the structure of the title compound.... (n.d.). Retrieved from [Link]

-

Chromium phosphate (CrPO4). (n.d.). Retrieved from [Link]

-

mp-1078278: CrB4 (Orthorhombic, Pnnm, 58). (n.d.). Retrieved from [Link]

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) phosphate - Wikiwand [wikiwand.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. polycrystallography.com [polycrystallography.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositorio.ufop.br [repositorio.ufop.br]

- 11. Fourier transform Raman spectroscopy of synthetic and biological calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Analysis of Hydrous Chromium Phosphate: An In-depth Technical Guide

Abstract

Hydrous chromium phosphate, CrPO₄·n(H₂O), is a material of significant interest in catalysis, anti-corrosive coatings, and potentially in drug delivery systems due to its amorphous nature and variable hydration states.[1][2] A thorough understanding of its structural and chemical properties is paramount for its effective application. Spectroscopic techniques offer powerful, non-destructive means to probe the atomic and molecular characteristics of this compound. This guide provides a comprehensive overview of the application of key spectroscopic methods—Infrared (IR), Raman, X-ray Photoelectron Spectroscopy (XPS), and Solid-State Nuclear Magnetic Resonance (ssNMR)—for the in-depth characterization of hydrous chromium phosphate. It is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for material analysis and quality control.

Introduction to Hydrous Chromium Phosphate

Hydrous chromium (III) phosphate exists as a family of inorganic compounds with the general formula CrPO₄·(H₂O)n, where 'n' can be 0, 4, or 6.[1] The anhydrous form is green, while the hexahydrate is violet.[1] These materials are typically prepared through precipitation methods, such as the reduction of chromium trioxide in the presence of orthophosphoric acid, leading to the formation of an amorphous solid.[1][3] The degree of hydration and the amorphous structure significantly influence the material's properties and performance in various applications. Spectroscopic analysis is therefore crucial for elucidating the coordination environment of chromium, the nature of the phosphate anions, and the role of water molecules in the structure.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is highly sensitive to the local chemical environment and bonding within a material. These methods are particularly effective for identifying the functional groups present in hydrous chromium phosphate, namely the phosphate (PO₄³⁻) tetrahedra and water molecules (H₂O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. It is a valuable tool for identifying the presence of water and characterizing the phosphate groups.

Causality in Experimental Choices: The choice of sample preparation is critical. For a general characterization, the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet to minimize scattering and obtain a clear spectrum. The hygroscopic nature of KBr necessitates careful handling to avoid atmospheric moisture contamination, which could interfere with the analysis of the sample's hydration state.

Experimental Protocol: FT-IR Analysis of Hydrous Chromium Phosphate

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr in an oven at 110°C for at least 2 hours and cool in a desiccator.

-

In a dry environment (e.g., a glove box or under a nitrogen purge), grind a small amount of the hydrous chromium phosphate sample (approximately 1-2 mg) with about 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Mount the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[4] A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Interpretation:

-

Analyze the resulting spectrum for characteristic absorption bands.

-

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 3600 - 3000 | O-H stretching of H₂O | A broad band indicates the presence of water of hydration and hydrogen bonding. |

| ~1630 | H-O-H bending of H₂O | Confirms the presence of molecular water. |

| 1400 - 700 | P-O stretching | This region contains the asymmetric and symmetric stretching vibrations of the PO₄³⁻ tetrahedron. The number and position of these bands can provide information about the symmetry and coordination of the phosphate group.[5] |

| 700 - 300 | O-P-O bending and Cr-O vibrations | These vibrations are related to the deformation of the phosphate tetrahedron and the bonding between chromium and oxygen.[5] |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and can provide information about the phosphate backbone and chromium-oxygen bonds.

Causality in Experimental Choices: Raman spectroscopy often requires minimal sample preparation, making it suitable for in-situ analysis. The choice of laser wavelength is important to avoid fluorescence from the sample or impurities, which can obscure the Raman signal. A 785 nm laser is commonly used for inorganic materials as it balances signal intensity with reduced fluorescence.

Experimental Protocol: Raman Analysis of Hydrous Chromium Phosphate

-

Sample Preparation:

-

Place a small amount of the hydrous chromium phosphate powder on a microscope slide or in a sample holder.

-

-

Data Acquisition:

-

Focus the laser (e.g., 785 nm) onto the sample using the microscope objective of the Raman spectrometer.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1400 cm⁻¹). The acquisition parameters (laser power, exposure time, and number of accumulations) should be optimized to obtain a good quality spectrum without causing sample degradation.

-

-

Data Interpretation:

-

The Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the phosphate and chromate species. The principal Raman band for phosphate ions is typically observed between 850 and 950 cm⁻¹.[6] The exact position of the peaks can be used to identify the specific phosphate species present (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻).[7]

-

X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is invaluable for determining the oxidation state of chromium and characterizing the surface chemistry of hydrous chromium phosphate.

Causality in Experimental Choices: Sputtering with an ion gun (e.g., Ar⁺) is often used to clean the surface of contaminants and to perform depth profiling. However, it is crucial to use low ion beam energies to avoid reduction of Cr(III) to lower oxidation states, which would lead to erroneous interpretation. A non-monochromatic X-ray source can also induce sample damage, so a monochromatic Al Kα source is preferred.[8]

Experimental Protocol: XPS Analysis of Hydrous Chromium Phosphate

-

Sample Preparation:

-

Mount the powdered sample onto a sample holder using double-sided adhesive tape or by pressing it into a clean indium foil.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

-

Data Acquisition:

-

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest, specifically Cr 2p, O 1s, and P 2p. Use a monochromatic Al Kα X-ray source.[8]

-

-

Data Analysis and Interpretation:

-

The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms.

-

Cr 2p: The Cr 2p₃/₂ peak for Cr(III) is typically found around 577-578 eV.[9][10] The presence of multiplet splitting in the Cr 2p spectrum is a characteristic feature of Cr(III) compounds.[8]

-

O 1s: The O 1s spectrum can be deconvoluted into multiple components corresponding to different oxygen species, such as Cr-O-P, P-O-H, and adsorbed water.

-

P 2p: The P 2p peak for phosphate is typically observed around 133-134 eV.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: A Window into the Local Structure

Solid-state NMR is a powerful technique for probing the local atomic-level structure of materials, particularly for amorphous compounds where long-range order is absent. For hydrous chromium phosphate, ³¹P and ¹H are the most informative nuclei.

Causality in Experimental Choices: Magic Angle Spinning (MAS) is essential to average out anisotropic interactions and obtain high-resolution spectra.[11] Cross-Polarization (CP) from ¹H to ³¹P can be used to enhance the signal of the less abundant or slower relaxing ³¹P nuclei and to probe the proximity between protons and phosphorus atoms.[12]

Experimental Protocol: ³¹P and ¹H ssNMR of Hydrous Chromium Phosphate

-

Sample Preparation:

-

Pack the powdered hydrous chromium phosphate sample into an NMR rotor (e.g., 4 mm zirconia rotor).

-

-

Data Acquisition:

-

³¹P MAS NMR: Acquire a single-pulse ³¹P MAS NMR spectrum. The chemical shift will provide information about the local environment of the phosphorus atoms. Broad resonance lines are expected for amorphous materials.[12]

-

¹H MAS NMR: Acquire a ¹H MAS NMR spectrum to characterize the different proton environments (e.g., structural water, adsorbed water, P-OH groups).

-

¹H-³¹P Cross-Polarization MAS (CPMAS): Perform a ¹H-³¹P CPMAS experiment to identify phosphorus atoms that are in close proximity to protons. The contact time can be varied to probe different P-H distances.[13]

-

-

Data Interpretation:

-

³¹P Chemical Shift: The isotropic chemical shift of ³¹P in phosphates is sensitive to the degree of condensation and protonation of the phosphate units.

-

¹H Chemical Shift: The ¹H spectrum can distinguish between rigidly bound water molecules and more mobile adsorbed water.

-

CPMAS Dynamics: The rate of signal enhancement in the CPMAS experiment provides qualitative information about the distances between protons and phosphorus atoms, helping to elucidate the structure of the hydrated phosphate.[12]

-

Comparative Analysis of Spectroscopic Techniques

| Technique | Information Provided | Strengths | Limitations |

| FT-IR Spectroscopy | Functional groups (P-O, O-H), presence of water. | Fast, readily available, sensitive to polar bonds. | Broad peaks can make interpretation complex, sample preparation can be critical. |

| Raman Spectroscopy | Molecular vibrations, phosphate backbone, Cr-O bonds. | Minimal sample preparation, good for symmetric vibrations, water is a weak scatterer. | Can be affected by fluorescence, weaker signal than IR. |

| XPS | Elemental composition, oxidation states (especially Cr), surface chemistry. | Surface sensitive, quantitative, provides chemical state information. | Requires ultra-high vacuum, potential for beam damage, limited to the near-surface region. |

| Solid-State NMR | Local atomic environment of P and H, connectivity, dynamics. | Provides detailed structural information for amorphous materials, element-specific. | Lower sensitivity, requires specialized equipment, can be time-consuming. |

Workflow and Data Integration

A comprehensive analysis of hydrous chromium phosphate involves a multi-technique approach. The following workflow illustrates how these techniques can be integrated to build a complete picture of the material.

Caption: Integrated workflow for the spectroscopic analysis of hydrous chromium phosphate.

Conclusion

The spectroscopic analysis of hydrous chromium phosphate requires a synergistic application of multiple techniques to fully elucidate its complex structure. Vibrational spectroscopies (FT-IR and Raman) provide essential information on the molecular building blocks, while XPS offers a detailed view of the surface chemistry and chromium oxidation state. Solid-state NMR is uniquely capable of probing the local atomic arrangements in the amorphous solid. By integrating the data from these methods, researchers and drug development professionals can gain a comprehensive understanding of the material's properties, ensuring its suitability and performance for its intended application.

References

- Drouet, C. (2018). Solid state NMR experiments for the characterization of calcium phosphate biomaterials and biominerals.

- El-Ghobashy, M. A., et al. (2020). Synthesis of mesoporous chromium phosphates via solid-state reaction at low temperature.

-

Cai, Y., et al. (2013). Ex vivo phosphorus-31 solid state magnetic resonance spectroscopy identifies compositional differences between bone mineral and calcified vascular tissues. PLoS One, 8(10), e78387. [Link]

- Ahmed, A., et al. (2020). Infrared spectroscopic characterization of phosphate binding at the goethite–water interface. Physical Chemistry Chemical Physics, 22(34), 19176-19187.

- Ben-Dor, L., & Felner, I. (1969). An IR., T.G. and D.T.A.

- Wang, Y., et al. (2013). Solid-State NMR Spectroscopic Study of Phosphate Sorption Mechanisms on Aluminum (Hydr)oxides. Environmental Science & Technology, 47(15), 8448-8456.

-

Belaaouad, S., et al. (2021). Structural and Spectroscopic Studies of NaCuCr₂(PO₄)₃: A Noncentrosymmetric Phosphate Belonging to the α-CrPO₄-Type Compounds. Inorganic Chemistry, 60(11), 8087-8097. [Link]

- Pourpoint, F., et al. (2007). Calcium Phosphates and Hydroxyapatite: Solid-State NMR Experiments and First-Principles Calculations.

- Rakhmatov, O. I., et al. (2021). IR SPECTROSCOPY OF SURFACE PHOSPHATE COMPLEXES ON (HYDRO) OXIDE PHASES OF IRON (REVIEW).

- Guesmi, A., et al. (2021). Chemical preparation, thermal behavior and ir studies of the new chromium diphosphate hydrate and crystal structure of its corresponding anhydrous. Biointerface Research in Applied Chemistry, 11(2), 9229-9238.

-

Vallina, B., et al. (2013). Solid-State ³¹P and ¹H NMR Investigations of Amorphous and Crystalline Calcium Phosphates Grown Biomimetically From a Mesoporous Bioactive Glass. The Journal of Physical Chemistry C, 117(22), 11646-11657. [Link]

-

Ahmed, A., et al. (2020). Infrared Spectroscopic Characterization of Phosphate Binding at the Goethite-Water Interface. ChemRxiv. [Link]

- Kurzawa, M., et al. (2005). EPR AND IR INVESTIGATIONS OF SOME CHROMIUM (III) PHOSPHATE (V) COMPOUNDS. Acta Physica Polonica A, 108(1), 131-137.

-

Jastrzębski, W., et al. (2011). Infrared spectroscopy of different phosphates structures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(4), 722-727. [Link]

- Biesinger, M. C., et al. (2004). X-ray photoelectron spectroscopy studies of chromium compounds. Surface Science Spectra, 11(1), 48-61.

- Zhang, Y., et al. (2018). XPS survey spectra of Cr (a, b), Fe (c, d), O (e, f), and C (g) after...

-

Hanzlíková, Z., et al. (2018). Raman microscopic detection of chromium compounds. MATEC Web of Conferences, 210, 03008. [Link]

- Metrohm. (n.d.). Phosphates speciation with Raman spectroscopy.

- Glazyrina, O. I., et al. (2019). Raman spectroscopy of various phosphate minerals and occurrence of tuite in the Elga IIE iron meteorite. Meteoritics & Planetary Science, 54(10), 2415-2432.

-

Wikipedia. (2023). Chromium(III) phosphate. [Link]

- The XPS Library. (n.d.). Chromium (Cr), Z=24, & Chromium Compounds.

- Metrohm. (n.d.). Determining phosphate concentration with Raman spectroscopy.

-

Li, Y., et al. (2019). Microstructural characterization and film-forming mechanism of a phosphate chemical conversion ceramic coating prepared on the surface of 2A12 aluminum alloy. RSC Advances, 9(34), 19574-19584. [Link]

- Park, D., et al. (2007). XAS and XPS Studies on Chromium-binding Groups of Biomaterial during Cr(VI) Biosorption. Journal of Environmental Science and Health, Part A, 42(11), 1635-1641.

- Dorozhkin, S. V. (2012). Amorphous calcium phosphates: Synthesis, properties and uses in biomaterials.

-

Vahdati, A., et al. (2023). Amorphous Calcium Phosphate and Amorphous Calcium Phosphate Carboxylate: Synthesis and Characterization. ACS Omega, 8(29), 26233-26245. [Link]

-

Vahdati, A., et al. (2023). Amorphous Calcium Phosphate and Amorphous Calcium Phosphate Carboxylate: Synthesis and Characterization. ACS Omega, 8(29), 26233-26245. [Link]

- Thermo Fisher Scientific. (n.d.). Chromium | Periodic Table. Thermo Fisher Scientific - DE.

-

Al-Jallal, A., et al. (2022). Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex. RSC Advances, 12(40), 26095-26107. [Link]

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. Microstructural characterization and film-forming mechanism of a phosphate chemical conversion ceramic coating prepared on the surface of 2A12 aluminum alloy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ipme.ru [ipme.ru]

- 6. Determining phosphate concentration with Raman spectroscopy | Metrohm [metrohm.com]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. surfacesciencewestern.com [surfacesciencewestern.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 12. Ex vivo phosphorus-31 solid state magnetic resonance spectroscopy identifies compositional differences between bone mineral and calcified vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

initial studies on chromium orthophosphate compounds

An In-Depth Technical Guide to the Initial Studies of Chromium Orthophosphate Compounds

Abstract

Chromium (III) orthophosphate (CrPO₄) and its hydrated variants represent a class of inorganic compounds that have been the subject of scientific inquiry for their unique structural chemistry, vibrant coloration, and diverse functional properties. This technical guide provides a comprehensive exploration of the foundational research on these materials, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the early synthesis methodologies, the critical characterization techniques that first elucidated their structures, and the initial applications that demonstrated their potential. By explaining the causality behind experimental choices and grounding the discussion in authoritative sources, this guide aims to offer a senior-level perspective on the pioneering work that shaped our understanding of chromium orthophosphate.

Core Concepts: Polymorphism and Hydration States

The initial challenge in the study of chromium orthophosphate was understanding its various forms. Unlike simpler compounds, CrPO₄ exists in several distinct crystalline structures (polymorphs) and hydration states, each with unique properties.

-

Anhydrous Forms (CrPO₄): Early research identified two primary anhydrous polymorphs.[1]

-

Hydrated Forms (CrPO₄·nH₂O): The most commonly synthesized and studied form in early work is the hexahydrate.

-

Chromium Orthophosphate Hexahydrate (CrPO₄·6H₂O): This violet, crystalline solid was found to be the only stable crystalline hydrate.[2][3] Earlier reports of tetra- and dihydrates were later shown to be mixtures of the hexahydrate and amorphous material.[2][3] This discovery was critical, as it standardized the starting material for preparing anhydrous forms.

-

Foundational Synthesis Protocols

The method of preparation is paramount as it dictates the final crystalline phase and hydration state. Early researchers developed several key methods.

Synthesis of Crystalline Hexahydrate (CrPO₄·6H₂O)

This aqueous precipitation method is a cornerstone of chromium phosphate chemistry, valued for its simplicity and reliability in producing the violet hexahydrate.

Experimental Protocol:

-

Precursor Preparation:

-

Solution A: Prepare an aqueous solution of a chromium(III) salt, such as chromium(III) chloride or nitrate.

-

Solution B: Prepare an aqueous solution of orthophosphoric acid (H₃PO₄).

-

-

Reduction & Precipitation (Illustrative Method): A common early method involved the reduction of a chromium(VI) source in the presence of phosphoric acid. For example, reducing chromium trioxide (CrO₃) with ethanol in a phosphoric acid solution yields the hexahydrate precipitate.[1]

-

Aging: The resulting violet precipitate is aged in the mother liquor, often at a controlled, slightly elevated temperature. This step is crucial for allowing the crystals to grow and for the structure to reach thermodynamic equilibrium, ensuring phase purity.

-

Isolation and Washing: The precipitate is isolated via filtration. It is then washed repeatedly with deionized water to remove unreacted ions and byproducts, a critical step for preventing impurities in the final product.

-

Drying: The purified solid is dried under mild conditions (e.g., in a desiccator or a low-temperature oven) to yield CrPO₄·6H₂O. Aggressive heating must be avoided as it leads to the loss of structural water and decomposition into an amorphous phase.[2][3]

Caption: Generalized workflow for the aqueous synthesis of chromium orthophosphate hexahydrate.

Preparation of Anhydrous α- and β-CrPO₄

The anhydrous forms were typically prepared by the thermal decomposition of the hexahydrate. The key insight from early studies was that mechanical stress could dictate which polymorph is formed.[2][3]

Experimental Protocol:

-

Precursor: Start with pure, crystalline CrPO₄·6H₂O.

-

Mechanical Pre-treatment (The Critical Step):

-

For β-CrPO₄ (Unstable Form): Use coarse, unstrained (unground) crystals of the hexahydrate.

-

For α-CrPO₄ (Stable Form): Grind the hexahydrate crystals into a fine powder. The grinding introduces strain and defects into the crystal lattice, which act as nucleation sites for the more stable α-phase.

-

-

Thermal Treatment (Calcination):

Caption: Influence of mechanical strain on the thermal transformation of CrPO₄·6H₂O.

Key Characterization Techniques in Early Studies

To unravel the complex nature of these compounds, researchers relied on a combination of analytical methods.

-

X-ray Diffraction (XRD): This was the definitive technique for distinguishing between the crystalline hexahydrate, the amorphous dehydrated intermediate, and the α and β anhydrous phases. Early studies by Clark and Tai used X-ray powder patterns to confirm that previously reported tetra- and dihydrates were not distinct crystalline phases.[2]

-

Differential Thermal Analysis (DTA): DTA was instrumental in identifying the precise temperatures of dehydration and recrystallization. The large endothermic peak around 130 °C clearly showed the breakdown of the hexahydrate structure, while the sharp exothermic peaks at 972 °C and 1014 °C corresponded to the crystallization of the α and β phases, respectively.[2][3]

-

Optical Microscopy: Used to observe the physical characteristics of the crystals, such as the violet, platy nature of the hexahydrate.[2][3]

Summary of Properties and Early Applications

The distinct properties of chromium orthophosphates made them candidates for several industrial uses even in early research stages.

| Property | Description | Relevant Form(s) |

| Color | Violet (hydrated), Green (anhydrous)[1] | CrPO₄·6H₂O, α/β-CrPO₄ |

| Solubility | Generally insoluble in water[1] | All forms |

| Thermal Behavior | Decomposes ~130°C, recrystallizes at high temp.[2][3] | CrPO₄·6H₂O |

| Crystal Structure | Orthorhombic (anhydrous), Monoclinic (hydrated)[1] | α/β-CrPO₄, CrPO₄·6H₂O |

These properties led to the following applications:

-

Pigments: The stable, green anhydrous form, sometimes known as Arnaudon's green, was used as a pigment in paints and ceramics.[4][5]

-

Anti-Corrosion Coatings: Paints formulated with acidic chromium(III) phosphate solutions were found to form protective, corrosion-resistant films on metals like zinc and aluminum.[1][5] This application leverages the compound's insolubility and ability to passivate metal surfaces.

-

Catalysis: Chromium orthophosphate was identified as a catalyst for the alkylation of aromatic hydrocarbons, an important process in the synthesis of intermediates for synthetic fibers like PET.[1][6]

-

Environmental Applications: The potential for chromium phosphate to aid in cation exchange was noted, with applications in reducing the toxicity of heavy metals like lead in water systems.[1]

Conclusion and Forward Outlook

The were a masterclass in classical inorganic materials chemistry. They established the fundamental synthesis routes, untangled a complex system of hydrates and polymorphs, and demonstrated the profound impact of processing conditions—like mechanical strain—on the final material structure. This foundational work, built on techniques like XRD and DTA, provided the reliable groundwork necessary for later exploration into more advanced applications in catalysis, coatings, and environmental remediation. For modern researchers, these early papers remain a valuable guide to the fundamental principles governing the synthesis and behavior of these versatile materials.

References

-

PubChem. (n.d.). Chromium phosphate (CrPO4). National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chromium(III) phosphate. Retrieved from [Link]

- Sullivan, B. M., & McMurdie, H. F. (1952). Crystal Forms of Chromium Orthophosphate.

-

ResearchGate. (n.d.). ChemInform Abstract: Syntheses and Characterization of β-Chromium(II)-orthophosphate. Retrieved from [Link]

- MDPI. (2024). Enhanced Nutrient Removal from Freshwater Through Microbial Fuel Cells: The Influence of External Resistances. MDPI.

-

National Bureau of Standards. (1952). Crystal forms of chromium orthophosphate. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Chromium phosphate. Retrieved from [Link]

- Google Patents. (n.d.). CN103274382A - Preparation method of chromium phosphate.

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Chromium phosphate (CrPO4) | CrO4P | CID 62673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Industrial Applications and Uses of Chromium_Chemicalbook [chemicalbook.com]

- 6. Chromium phosphate, 7789-04-0 | Buy Chromium phosphate India - Otto Chemie Pvt Ltd [ottokemi.com]

A Senior Application Scientist's Guide to Hydrous Chromium (III) Phosphate: From Discovery to Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrous chromium (III) phosphate (CrPO₄·nH₂O) represents a fascinating and versatile class of inorganic materials. Initially explored for their robust applications in catalysis and corrosion resistance, these materials are now attracting attention for their potential in advanced biomedical applications, including drug delivery and biomaterials. This guide provides a comprehensive technical overview, synthesizing foundational knowledge with field-proven insights. We will delve into the nuanced synthesis methodologies that dictate the material's final form and function, explore the essential characterization techniques required for validation, and discuss current and prospective applications, with a particular focus on the pharmaceutical and drug development sectors. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to innovate and adapt these methods for their specific needs.

Introduction to Hydrous Chromium (III) Phosphate Materials

Chromium (III) phosphate exists in various hydrated forms, with the general formula CrPO₄·(H₂O)n, where n can be 4 or 6, as well as in an anhydrous state.[1] The hydrated forms, typically appearing as deeply colored violet or green solids, are of particular interest due to the role of water molecules in their structure and reactivity.[1] Historically, their discovery was driven by needs in the pigment and coatings industry. Paints containing chromium phosphate have long been used to provide corrosion-resistant coatings for metals like zinc and aluminum alloys.[1]

Their utility expanded into industrial catalysis, where chromium phosphates, often combined with other metals, serve as effective catalysts for reactions like the alkylation of aromatic hydrocarbons—a key process in the manufacturing of synthetic fibers.[1] The fundamental properties that make them effective in these roles—such as their surface acidity, thermal stability, and porous nature—are the very same properties that make them compelling candidates for applications in the life sciences. The ability to control their structure from amorphous gels to highly ordered mesoporous materials allows for a wide range of potential uses.

Synthesis Methodologies: Controlling Form and Function

The physicochemical properties of hydrous chromium phosphate are not intrinsic but are critically defined by the synthesis route. The choice of method dictates particle size, porosity, crystallinity, and surface area, which in turn govern the material's performance.

Aqueous Precipitation Method

This is the most common and straightforward method for synthesizing amorphous or poorly crystalline hydrous chromium phosphate. It relies on the controlled precipitation of the material from aqueous solutions of a soluble chromium (III) salt and a phosphate source.

Expert Insight: The key to a successful and reproducible precipitation synthesis is rigorous control over pH and temperature. pH, in particular, is a crucial factor that governs the nucleation, growth, and final phase of phosphate materials.[2] While acidic conditions might favor certain phases, neutral or alkaline conditions can lead to others.[2] Temperature influences reaction kinetics and can affect the degree of hydration and crystallinity of the final product.[3]

Step-by-Step Protocol: Precipitation of CrPO₄·6H₂O

-

Precursor Preparation: Prepare an aqueous solution of a chromium (III) salt (e.g., chromium (III) nitrate, Cr(NO₃)₃·9H₂O). Prepare a separate aqueous solution of a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

-

Reaction: While vigorously stirring the chromium nitrate solution at a controlled temperature (e.g., 60-80°C), slowly add the diammonium phosphate solution dropwise. A gel-like precipitate will form.

-

pH Adjustment & Aging: Continuously monitor the pH of the mixture. If necessary, adjust to a target pH (typically between 4 and 6 for many phosphate precipitations) using a dilute base like ammonium hydroxide. Allow the mixture to age under continuous stirring for several hours to ensure complete reaction and particle maturation.

-

Washing: Isolate the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water to remove unreacted ions. This step is critical to ensure the purity of the final material.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain the hydrous chromium phosphate powder. Avoid high temperatures to prevent premature dehydration and phase changes.

Diagram: Aqueous Precipitation Workflow

Caption: Workflow for the synthesis of hydrous chromium phosphate via aqueous precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis is performed in a sealed vessel (autoclave) at elevated temperatures and pressures. This method provides greater control over crystallinity and morphology, often yielding well-defined crystalline structures that are inaccessible via precipitation.

Expert Insight: The primary advantage of the hydrothermal method is its ability to promote crystallization and the formation of unique structural phases due to the high-pressure, high-temperature aqueous environment.[4][5] This is particularly useful for creating materials with specific pore structures or crystal facets, which can be critical for catalytic applications.

Step-by-Step Protocol: Hydrothermal Synthesis

-